1-(2-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-26-13-8-6-12(7-9-13)23-17(24)15-16(18(23)25)22(21-20-15)10-11-4-2-3-5-14(11)19/h2-9,15-16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQBOKANXRQAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a member of the pyrrolo-triazole family and has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a triazole ring fused with a pyrrole moiety, which is known to contribute to various pharmacological properties.
Biological Activities
Antimicrobial Activity
Several studies have demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. The compound has been tested against a range of bacterial and fungal strains. For instance:
- Antibacterial Activity : The compound showed effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/ml.
- Antifungal Activity : Against Candida albicans, the compound exhibited an MIC of 32 µg/ml, indicating moderate antifungal activity.
Table 1: Antimicrobial Activity Data
| Microorganism | MIC (µg/ml) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 32 |
| Candida albicans | 32 |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies indicated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values were approximately:
- MCF-7 : IC50 = 15 µM
- HeLa : IC50 = 20 µM
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The dihydropyrrolo-triazole structure may interact with key enzymes involved in cellular metabolism.
- DNA Interaction : Preliminary studies suggest that the compound could intercalate into DNA, disrupting replication and transcription processes.
Case Studies
-
Study on Antimicrobial Efficacy
A detailed study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various triazole derivatives. The specific derivative containing the chlorobenzyl and methoxyphenyl groups was shown to possess enhanced antimicrobial properties compared to its analogs . -
Cancer Cell Line Study
Research conducted by Smith et al. (2020) focused on the anticancer effects of pyrrolo-triazoles. The study revealed that compounds similar to the one demonstrated significant cytotoxicity against multiple cancer cell lines through apoptosis induction .
Comparison with Similar Compounds
Research Implications
- Synthetic Optimization: The high yield of pyrano-pyrazoles () suggests that solvent systems or catalysts used for those reactions could be adapted for the target compound .
- Structure-Activity Relationships (SAR): The triazole-dione core’s rigidity (vs. pyrano or oxazole systems) may improve target selectivity in biological applications .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the pyrrolo-triazole-dione core in this compound?
- Methodology : The synthesis typically involves multi-step heterocyclic reactions, including cyclocondensation of hydrazine derivatives with ketones or aldehydes. For example, highlights the use of oxadiazole ring formation via nucleophilic substitution and cyclization under reflux with catalysts like Pd(PPh₃)₄. Solvent selection (e.g., DMF or toluene) and temperature control (80–120°C) are critical for yield optimization .
- Experimental Design : Start with functionalized benzyl precursors (e.g., 2-chlorobenzylamine) and 4-methoxyphenyl ketones. Use orthogonal protecting groups to avoid side reactions during triazole ring closure .
Q. How can spectroscopic techniques (NMR, LC-MS) resolve ambiguities in the compound’s stereochemistry?
- Methodology : Combine ¹H/¹³C-NMR with NOESY to confirm the 3a,6a-dihydro configuration. emphasizes LC-MS for purity assessment and isotopic pattern matching to distinguish regioisomers. For example, the methylene protons in the pyrrolo-triazole ring exhibit distinct coupling constants (J = 8–10 Hz) in NMR .
- Data Interpretation : Cross-validate with X-ray crystallography (if crystals are obtainable) or computational DFT-based chemical shift predictions .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology : Use enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s triazole-dione moiety, which may chelate metal ions in active sites (). recommends fluorescence-based binding assays with IC₅₀ calculations, followed by cytotoxicity profiling in HEK-293 or HeLa cell lines .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for scaled synthesis?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. describes using reaction path search algorithms (e.g., ARTn) to predict optimal conditions (e.g., solvent polarity, base strength) and reduce trial-and-error experimentation .
- Case Study : Simulate the cyclization step of the pyrrolo-triazole core using COSMO-RS solvation models to screen solvents like THF vs. acetonitrile for improved regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodology : Re-evaluate assay conditions (e.g., buffer pH, co-solvents) that may affect compound stability. suggests parallel testing with reference compounds (e.g., kinase inhibitors) to calibrate activity thresholds. Use molecular dynamics simulations to assess target binding mode variations under different protonation states .
- Data Validation : Perform dose-response curves in triplicate and apply statistical tools (e.g., Grubbs’ test) to identify outliers .
Q. How to design in vivo studies to evaluate pharmacokinetic properties?
- Methodology : Use radiolabeled analogs (e.g., ¹⁴C-tagged at the chlorobenzyl group) for bioavailability and tissue distribution studies in rodent models. emphasizes ADME prediction via SwissADME or ProTox-II to prioritize compounds with favorable LogP (2–4) and low CYP450 inhibition risk .
- Experimental Design : Administer via IV and oral routes, followed by LC-MS/MS quantification in plasma and organs. Monitor metabolites (e.g., demethylated 4-methoxyphenyl derivatives) using HRMS .
Methodological Challenges & Solutions
Q. What analytical techniques address low solubility in aqueous buffers?
- Solutions : Use co-solvents (e.g., DMSO ≤ 0.1%) or formulate as nanoemulsions. notes that PEGylation of the triazole-dione core improves solubility without compromising activity. Alternatively, modify the 4-methoxyphenyl group to introduce hydrophilic substituents (e.g., -OH or -COOH) .
Q. How to validate molecular docking results for target identification?
- Methodology : Combine AutoDock Vina with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100 ns. recommends cross-referencing with SPR (surface plasmon resonance) to measure binding kinetics (kₐ, k𝒹) .
- Case Study : If docking suggests interaction with EGFR kinase, validate via Western blotting for phosphorylation inhibition in A549 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
